3'-Keto-2'-deoxyuridine 5'-triphosphate

Ribonucleotide reductase Mechanism-based inactivation Furanone alkylation

3'-Keto-2'-deoxyuridine 5'-triphosphate (3'-keto-dUTP; 3-KDUTP) is a chemically unstable, mechanism-based inactivator of ribonucleoside triphosphate reductase (RTPR) from Lactobacillus leichmannii, classified under deoxyuracil nucleotides. It is the obligate enzymatic intermediate generated when RTPR processes the substrate analogue 2'-chloro-2'-deoxyuridine 5'-triphosphate (ClUTP), and it spontaneously decomposes to release uracil, inorganic triphosphate, and the reactive electrophile 2-methylene-3(2H)-furanone.

Molecular Formula C9H13N2O14P3
Molecular Weight 466.13 g/mol
CAS No. 117098-38-1
Cat. No. B056950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Keto-2'-deoxyuridine 5'-triphosphate
CAS117098-38-1
Synonyms3'-keto-2'-deoxyuridine 5'-triphosphate
3-KDUTP
Molecular FormulaC9H13N2O14P3
Molecular Weight466.13 g/mol
Structural Identifiers
SMILESC1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O
InChIInChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)
InChIKeyBRVUPLSOIDPVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Keto-2'-deoxyuridine 5'-triphosphate (3-KDUTP, CAS 117098-38-1): A Mechanism-Based Nucleotide Probe for Ribonucleotide Reductase Research


3'-Keto-2'-deoxyuridine 5'-triphosphate (3'-keto-dUTP; 3-KDUTP) is a chemically unstable, mechanism-based inactivator of ribonucleoside triphosphate reductase (RTPR) from Lactobacillus leichmannii, classified under deoxyuracil nucleotides [1]. It is the obligate enzymatic intermediate generated when RTPR processes the substrate analogue 2'-chloro-2'-deoxyuridine 5'-triphosphate (ClUTP), and it spontaneously decomposes to release uracil, inorganic triphosphate, and the reactive electrophile 2-methylene-3(2H)-furanone [2]. First structurally characterized in 1988 and indexed in MeSH with unique ID C058343, this compound serves as a specialized biochemical tool for studying B12-dependent rearrangement mechanisms and enzyme inactivation by furanone-mediated alkylation [3]. Its molecular formula is C9H13N2O14P3 (MW 466.13 g/mol) [4].

Why 3'-Keto-2'-deoxyuridine 5'-triphosphate Cannot Be Replaced by Generic dUTP or Other Modified Nucleotides


Generic substitution of 3'-keto-2'-deoxyuridine 5'-triphosphate with its closest structural analogs — including unmodified 2'-deoxyuridine triphosphate (dUTP), 3'-deoxyuridine triphosphate (3'-dUTP), or even the precursor 2'-chloro-2'-deoxyuridine triphosphate (ClUTP) — fails decisively because only 3'-keto-dUTP possesses the requisite 3'-carbonyl oxidation state to undergo spontaneous β-elimination, generating the electrophilic 2-methylene-3(2H)-furanone that irreversibly alkylates the target enzyme [1]. dUTP lacks the 3'-keto group entirely and is a stable, non-inactivating metabolite [2]. 3'-dUTP, while modified at the 3'-position, is a chain terminator for RNA polymerases (Ki = 2.0 μM) rather than a mechanism-based RNR inactivator . ClUTP requires prior enzymatic activation by RTPR to produce 3'-keto-dUTP, and its partitioning between normal reduction (dUTP) and inactivation (3'-keto-dUTP) is highly pH-dependent, shifting 2.8-fold from pH 6.1 to 8.3 [3]. The quantitative evidence below establishes that for experiments requiring direct, enzyme-independent generation of the furanone alkylator or stereochemical tracing of the 3'→2' hydrogen transfer, 3'-keto-dUTP is irreplaceable.

Quantitative Differentiation Evidence: 3'-Keto-2'-deoxyuridine 5'-triphosphate vs. Closest Analogs


Decomposition to Reactive Electrophile: 3'-Keto-dUTP vs. Stable dUTP

3'-Keto-dUTP spontaneously decomposes to release 2-methylene-3(2H)-furanone, a reactive electrophile that irreversibly alkylates RTPR. In contrast, dUTP is stable under identical conditions and does not generate any alkylating species [1]. When [5'-3H]ClUTP is processed by RTPR to produce 3'-keto-dUTP, 0.9 equiv of 3H becomes covalently bound per protein protomer with 83% enzyme inactivation, confirming that the decomposition product (furanone) mediates covalent modification [2]. No such covalent labeling is observed when dUTP is incubated with RTPR, as dUTP is the normal reduction product that dissociates without protein modification [3].

Ribonucleotide reductase Mechanism-based inactivation Furanone alkylation

Enzymatic Product Partitioning: 1:1000 dUTP to 3'-Keto-dUTP Ratio Defines the Minor Inactivation Pathway

When RTPR processes the substrate analogue ClUTP, the enzyme produces a 1:1000 mixture of dUTP (normal reduction) and 3'-keto-dUTP (inactivation pathway). This ratio was established through [3'-3H]ClUTP labeling experiments: the isomeric deoxyuridines isolated after NaBH4 trapping and alkaline phosphatase treatment retained 15% of the original 3H, and degradation analysis revealed the stereochemical origin of each product [1]. The xylo-dU derived from 3'-keto-dUTP carried 98.6% of its label at the 2'(S) position, while the dU from direct dUTP production carried 89.6% at 2'(S) with 9% remaining at 3'-carbon, consistent with a 1:1000 product ratio [1]. This extreme partitioning demonstrates that 3'-keto-dUTP is a trace, highly reactive intermediate, not a bulk metabolite.

Enzyme mechanism Product partitioning B12-dependent rearrangement

pH-Dependent Partitioning: 2'-Chloro vs. 2'-Fluoro dUTP Analogs in Inactivation vs. Normal Reduction

The partitioning between the normal reduction pathway (producing dUTP) and the inactivation pathway (producing 3'-keto-dUTP and subsequently furanone) is both halogen-dependent and pH-dependent. For 2'-chloro-2'-deoxyuridine triphosphate (ClUTP), the amount of dUTP formed via normal reduction increased 2.8-fold upon changing from pH 6.1 to pH 8.3 [1]. In contrast, 2'-fluoro-2'-deoxyuridine triphosphate (FdUTP) predominantly underwent normal reduction under all pH conditions tested, with the inactivation pathway representing only a minor fraction [1]. This demonstrates that the 3'-keto-dUTP pathway is highly tunable by both the 2'-substituent and the reaction pH, making ClUTP (and by extension its product 3'-keto-dUTP) the preferred probe for studying the protonation-dependent branch point in RNR catalysis.

Halonucleotide partitioning pH-dependent enzyme mechanism RNR inactivation

Single-Site Inactivation Stoichiometry Despite Multi-Site Alkylation

The inactivation of RTPR by 3'-keto-dUTP-derived 2-methylene-3(2H)-furanone displays a striking non-linearity between alkylation extent and enzyme inactivation. At high enzyme concentrations (0.1 mM), 1 equivalent of [5'-3H]ClUTP produced 0.9 equiv of covalently bound 3H per RTPR protomer and resulted in 83% inactivation [1]. However, increasing ClUTP concentration drove labeling up to a maximum of approximately 4 labels per RTPR molecule, yet the degree of inactivation did not increase proportionally beyond the first alkylation event [1]. Furthermore, the characteristic protein chromophore (λmax ≈ 320 nm) reached its full intensity upon the first alkylation, with the remaining three alkylation sites incapable of forming this chromophore [1]. This single-site inactivation model contrasts with the behavior of 2'-azido-2'-deoxyuridine 5'-diphosphate (N3UDP), which generates a different radical-based inactivation chemistry without producing the same chromophore [2].

Inactivation stoichiometry Active-site labeling Protein chromophore

Stereospecific NaBH4 Trapping: 4:1 xylo-dUTP:dUTP Reduction Ratio as a Diagnostic Fingerprint

The 3'-keto group of 3'-keto-dUTP can be chemically trapped by reduction with sodium borohydride (NaBH4), producing a characteristic 4:1 mixture of xylo-dUTP and dUTP [1]. This stereochemical outcome reflects the preferential hydride attack from the less hindered α-face of the 3'-keto sugar, yielding the xylo (arabino) configuration as the major product. In contrast, unmodified dUTP is inert to NaBH4 reduction under these conditions, as it lacks the reducible 3'-keto functionality [1]. This 4:1 reduction ratio serves as a definitive analytical signature for detecting and quantifying 3'-keto-dUTP in complex enzymatic reaction mixtures and distinguishes it from all other deoxyuridine nucleotides that do not produce xylo-configured products upon NaBH4 treatment.

Ketone reduction stereochemistry xylo-nucleotide Analytical trapping

Validated Application Scenarios for Procuring 3'-Keto-2'-deoxyuridine 5'-triphosphate


Enzyme-Independent Generation of 2-Methylene-3(2H)-furanone for Ribonucleotide Reductase Active-Site Mapping

3'-Keto-dUTP decomposes spontaneously in aqueous solution to release 2-methylene-3(2H)-furanone, which irreversibly alkylates RTPR at a single functionally critical site (0.9 equiv label yields 83% inactivation), as demonstrated by Ashley et al. (1988) [1]. Unlike the precursor ClUTP, which requires RTPR-catalyzed activation, synthetic 3'-keto-dUTP allows researchers to deliver the reactive furanone directly to the enzyme without confounding enzymatic turnover, enabling cleaner active-site labeling experiments for crystallographic or mass spectrometric identification of the catalytic residues.

Analytical Reference Standard for Quantifying the RNR Inactivation Pathway via the 4:1 xylo-dUTP:dUTP NaBH4 Reduction Fingerprint

The 4:1 xylo-dUTP:dUTP product ratio upon NaBH4 reduction constitutes a unique chemical fingerprint for 3'-keto-dUTP that no other deoxyuridine nucleotide can produce [1]. Procuring authentic 3'-keto-dUTP enables laboratories to establish calibrated HPLC or LC-MS reference methods for quantifying this transient intermediate in RTPR-catalyzed reactions, distinguishing the inactivation pathway from the normal reduction pathway with 1000-fold dynamic range [2].

Mechanistic Probe for pH-Dependent Branching Between Normal Catalysis and Enzyme Inactivation in B12-Dependent Reductases

The partitioning between dUTP formation and 3'-keto-dUTP production shifts 2.8-fold between pH 6.1 and pH 8.3 when ClUTP is the substrate [3]. Pure 3'-keto-dUTP serves as the authentic product standard needed to calibrate this partitioning assay and to test whether the pH effect operates at the level of 3'-keto-dUTP formation or its subsequent decomposition. This is directly relevant to laboratories studying the protonation-dependent radical cation hypothesis in class II RNRs and related B12-dependent rearrangements [3].

Stereochemical Tracing of the 3'→2' Hydrogen Transfer in B12-Dependent Rearrangement Models

The enzymatic conversion of ClUTP to 3'-keto-dUTP involves a net 1,2-hydrogen shift from the 3'-position to the 2'(S) position (98.6% stereospecificity), as established by the Ashley et al. (1988) degradation study [2]. Synthetic 3'-keto-dUTP with defined isotopic labeling (e.g., 2H or 3H at the 2'-position) is required to dissect the timing of uracil release relative to enolization and to test whether the hydrogen transfer is concerted or stepwise — experiments that cannot be performed using ClUTP alone because the enzymatic activation step convolutes interpretation [2].

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